molecular formula C12H22N2O2 B2481009 N-Boc-endo-3-aminotropane CAS No. 207405-68-3; 744183-20-8

N-Boc-endo-3-aminotropane

Cat. No.: B2481009
CAS No.: 207405-68-3; 744183-20-8
M. Wt: 226.32
InChI Key: NZJKEPNCNBWESN-OWUUHHOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-endo-3-aminotropane is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t8?,9-,10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJKEPNCNBWESN-PBINXNQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207405-68-3, 744183-20-8
Record name tert-butyl (1R,3R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
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Record name rac-tert-butyl (1R,3S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

The Enduring Significance of the Tropane Scaffold

The tropane (B1204802) scaffold, a bicyclic [3.2.1] system, is a privileged structure in medicinal chemistry and natural product synthesis. organic-chemistry.org Its rigid, three-dimensional framework provides a well-defined orientation for functional groups, enabling precise interactions with biological targets. organic-chemistry.org This conformational constraint is a key factor in the potent and specific activities of many tropane-containing compounds. organic-chemistry.org

Tropane alkaloids, a class of naturally occurring compounds characterized by the 8-azabicyclo[3.2.1]octane core, exhibit a wide spectrum of pharmacological effects. nih.govbohrium.com Prominent examples include cocaine, known for its anesthetic and stimulant properties, and atropine (B194438) and scopolamine, which are used as anticholinergic agents. nih.govbohrium.commiragenews.com The therapeutic relevance of these natural products has spurred extensive research into the synthesis and derivatization of the tropane ring system, aiming to develop novel therapeutic agents with improved efficacy and reduced side effects. researchgate.net

A Key Intermediate for Complex Molecules

N-Boc-endo-3-aminotropane serves as a versatile and indispensable intermediate in the multi-step synthesis of complex molecules. The "endo" stereochemistry of the amino group and the presence of the Boc protecting group are critical for its utility. The Boc group provides a stable yet readily cleavable protecting strategy for the nitrogen atom, allowing for selective transformations at other positions of the molecule. organic-chemistry.org

One of the most notable applications of this compound is in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a co-receptor required for the entry of the most common strains of HIV into host cells, making its antagonists a key class of anti-HIV drugs. For instance, the synthesis of Velusetrag, a 5-HT4 receptor agonist, utilizes this compound as a starting material. portico.org The synthesis involves the coupling of the aminotropane with a substituted quinoline (B57606) carboxylic acid, followed by deprotection of the Boc group and subsequent N-alkylation to yield the final product. portico.org

The reactivity of this compound is not limited to amide bond formation. The primary amine can undergo a variety of chemical transformations, including:

Reductive amination: To introduce different substituents on the nitrogen atom. researchgate.net

Chan-Lam coupling: For the formation of carbon-nitrogen bonds with boronic acids. smolecule.com

Sulfonylation: To produce sulfonamides, another important class of pharmacologically active compounds. smolecule.combiosynth.com

These reactions, among others, highlight the versatility of this compound as a scaffold for generating diverse molecular libraries for drug discovery. smolecule.com

A Legacy of Synthesis: the Rise of N Boc Endo 3 Aminotropane

Established Preparative Routes to this compound

Stereoselective and Diastereoselective Synthetic Pathways

The controlled synthesis of the endo isomer of 3-aminotropane, followed by protection of the nitrogen atom, is a primary focus of synthetic efforts. Many stereoselective approaches depend on diastereoselective reactions that employ enantioenriched starting materials or involve the desymmetrization of achiral tropinone derivatives. researchgate.net

A notable pathway to this compound begins with the hydrolysis of 2,5-dimethoxytetrahydrofuran, followed by a Mannich reaction with benzylamine (B48309) and 1,3-acetonedicarboxylic acid to form N-benzyl-8-azabicyclo[3.2.1]octan-3-one. portico.org Subsequent treatment with hydrogen over a Palladium on carbon (Pd/C) catalyst and Di-tert-butyl dicarbonate (B1257347) (Boc₂O) yields N-Boc-8-azabicyclo[3.2.1]octan-3-one. portico.org The final key step is a highly stereoselective reductive amination of this ketone. portico.orgresearchgate.net Using ammonium (B1175870) formate (B1220265) in the presence of a Pd/C catalyst in a methanol/water solvent system preferentially yields the desired endo amine. portico.orgresearchgate.net This method provides the target compound in high yield and stereoselectivity. researchgate.net

Another established diastereoselective method involves the use of chiral lithium amide bases to promote aldol (B89426) reactions with tropinone, thereby installing the desired stereochemistry. researchgate.net This approach has been a key step in the synthesis of various tropane derivatives. researchgate.net

Table 1: Stereoselective Reductive Amination of N-Boc-8-azabicyclo[3.2.1]octan-3-one

ReagentCatalystSolventKey FeatureReference
HCOONH₄ (Ammonium formate)Pd/CMeOH/H₂OHigh yield and stereoselectivity for the endo product. portico.orgresearchgate.net
Sodium triacyloxyborohydridesN/AN/AHighly diastereoselective conversion to protected axial amines. researchgate.net

Emerging and Innovative Synthetic Strategies

Recent research has focused on developing more efficient, enantioselective, and environmentally benign methods for synthesizing tropane scaffolds.

A highly innovative approach to the asymmetric synthesis of tropanes involves the intramolecular desymmetrization of meso-epoxides. researchgate.net In 2020, a method was reported for the enantioselective synthesis of tropanols through a Brønsted acid-catalyzed pseudotransannular desymmetrization of N-tosyl-1-aminocyclohept-4-ene-derived meso-epoxides. thieme-connect.com

This reaction establishes the 8-azabicyclo[3.2.1]octane scaffold with excellent stereoselectivity. researchgate.net The process utilizes a chiral phosphoric acid, specifically a VAPOL-derived organocatalyst, at a low loading (5 mol%). researchgate.netthieme-connect.com Theoretical studies indicate the reaction proceeds via an asynchronous Sₙ2 mechanism, where the epoxide first interacts with the catalyst, followed by an intramolecular ring closure. thieme-connect.com This method provides direct access to enantiomerically enriched tropanols, which are precursors to compounds like this compound. thieme-connect.com

Catalysis is central to modern synthetic strategies for tropane derivatives, offering efficiency and selectivity. Palladium-catalyzed reductive amination is a key method, as previously described, for converting N-Boc-tropinone to this compound with high stereoselectivity. portico.orgresearchgate.net

Other advanced catalytic methods focus on the asymmetric construction of the tropane ring itself. Rhodium-catalyzed reactions, such as [4+3] cycloadditions of vinyldiazoacetates with N-Boc pyrroles, provide an enantioselective route to substituted tropanes. nih.gov Furthermore, catalytic asymmetric total syntheses of various tropane alkaloids have been achieved using stereoselective transformations like aza-Michael-Wittig reactions and intramolecular dipolar cycloadditions. researchgate.net These organocatalytic methods represent a powerful tool for creating highly enantioenriched structural skeletons. researchgate.net The protection of the resulting amine with a tert-butoxycarbonyl (Boc) group is a standard procedure, often achieved using Boc anhydride (B1165640) (Boc₂O) in the presence of a base or a catalyst. smolecule.comorganic-chemistry.org One-pot procedures for direct reductive amination followed by Boc-protection have also been developed, using reagents like sodium triacetoxyborohydride. nih.gov

Table 2: Overview of Innovative Catalytic Strategies in Tropane Synthesis

StrategyCatalyst TypeExample CatalystKey TransformationReference
Pseudotransannular DesymmetrizationChiral Brønsted Acid (Organocatalyst)VAPOL-derived phosphoric acidEnantioselective ring opening of meso-epoxides. researchgate.netthieme-connect.com
[4+3] CycloadditionRhodiumRhodium-catalystReaction of vinyldiazoacetates with N-Boc pyrroles. nih.gov
Reductive AminationPalladiumPd/CStereoselective conversion of a ketone to an amine. researchgate.net

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates. In the context of preparing N-Boc protected amines, efforts have been made to develop cleaner and more efficient protocols. researchgate.net

One significant advancement is the use of continuous-flow reactors. researchgate.net Flow chemistry offers advantages such as enhanced safety, better heat and mass transfer, and the potential for straightforward scaling. A multi-step flow process for preparing N-Boc protected amino compounds from α,β-unsaturated ketones has been developed, which can yield pure products without extensive purification and results in a low E-factor (a measure of waste produced). researchgate.net

The use of heterogeneous and reusable catalysts is another cornerstone of green synthesis. For instance, manganese heterogeneous catalysts have been used with molecular oxygen in green solvents like cyclopentylmethyl ether (CPME) for oxidative coupling reactions, minimizing metal leaching and waste. researchgate.net For the Boc-protection step itself, solid-supported catalysts such as perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) have been shown to be highly efficient, reusable, and allow for solvent-free reaction conditions. organic-chemistry.org The application of these principles to the multi-step synthesis of this compound can significantly reduce its environmental impact.

Endo/Exo Isomerism in Tropane Systems

The bicyclic nature of the tropane skeleton results in a puckered conformation, leading to the possibility of substituents at the C3 position being oriented in one of two diastereomeric configurations: endo or exo. wikipedia.orglibretexts.org

In the endo isomer, the substituent at C3 is oriented towards the larger six-membered ring of the bicyclic system. wikipedia.orgchemeurope.com

In the exo isomer, the C3 substituent points away from the six-membered ring and towards the shorter ethylene (B1197577) bridge. wikipedia.orgchemeurope.com

The differentiation and quantification of endo and exo isomers are routinely achieved using modern analytical techniques.

¹H-NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for distinguishing between tropane isomers. The spatial orientation of the protons on the tropane skeleton, particularly the proton at C3, results in distinct chemical shifts and coupling constants for the endo and exo isomers. uchile.clresearchgate.net For example, in a study of isomeric tropane alkaloids, the chemical shift and multiplicity of the H-3 proton were used to differentiate between isomers. uchile.cl The coupling of HPLC with NMR (HPLC-NMR) allows for the online separation and structural elucidation of isomers within a mixture. uchile.clresearchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and quantification of tropane isomers. nih.govfao.org By employing chiral stationary phases, it is possible to separate not only diastereomers (endo/exo) but also enantiomers. nih.gov The combination of HPLC with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) provides enhanced sensitivity and selectivity for the detection and quantification of tropane alkaloids and their derivatives in various matrices. nih.gov

A summary of analytical techniques is provided in the table below.

Analytical Technique Application in Tropane Isomer Analysis Key Advantages
¹H-NMR Spectroscopy Differentiates endo and exo isomers based on distinct chemical shifts and coupling constants of protons, especially at the C3 position. uchile.clresearchgate.net Provides detailed structural information.
HPLC Separates endo and exo isomers, as well as enantiomers when using chiral columns. nih.govfao.org High separation efficiency and quantitative accuracy.
HPLC-NMR Combines the separation power of HPLC with the structural elucidation capabilities of NMR for online analysis of isomers. uchile.clresearchgate.netmdpi.com Allows for unambiguous identification of separated isomers.

| HPLC-MS/MS | Offers high sensitivity and selectivity for the detection and quantification of tropane isomers in complex mixtures. nih.gov | Excellent for trace-level analysis. |

The selective synthesis of either the endo or exo isomer is a key challenge in tropane chemistry. Several strategies have been developed to achieve diastereoselective control.

One common approach involves the reduction of tropinone, a ketone precursor. The choice of reducing agent and reaction conditions can influence the stereochemical outcome. For example, the reduction of benzyl-protected tropinone can yield a separable mixture of endo- and exo-aminotropanes. google.com

Another powerful strategy is the Diels-Alder reaction, a [4+2] cycloaddition that can form the bicyclic tropane core. The stereoselectivity of this reaction can often be controlled to favor either the endo or exo product. chemistrysteps.com The endo product is often the kinetically favored product due to secondary orbital interactions. libretexts.orgchemistrysteps.comyoutube.com

More advanced methods, such as catalytic asymmetric reactions, can also provide high levels of diastereoselectivity. nih.gov For instance, a stereoselective 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade has been used for the synthesis of tropanes with control over the stereochemistry at various positions. nih.govd-nb.info

Chirality and Enantioselectivity in this compound Chemistry

The tropane skeleton of this compound contains chiral centers, making the molecule chiral. Specifically, the bridgehead carbons (C1 and C5) are chiral centers. The absolute configuration of these centers is crucial for the molecule's interaction with other chiral molecules, such as biological receptors.

The synthesis of enantiomerically pure tropane derivatives is of significant interest for pharmaceutical applications. rsc.org Several approaches have been established to obtain enantiomerically pure this compound and related compounds.

Chiral Resolution: This classic method involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization or chromatography. nih.gov Another approach is the use of chiral chromatography. nih.gov

Asymmetric Synthesis: This involves the use of chiral starting materials, reagents, or catalysts to introduce chirality into the molecule during the synthesis. rsc.orgnih.gov This can include:

Synthesis from the Chiral Pool: Utilizing readily available enantiomerically pure starting materials from natural sources. nih.gov

Desymmetrization of Meso Compounds: Starting with an achiral, meso tropinone derivative and using a chiral reagent or catalyst to selectively react with one of two enantiotopic functional groups. rsc.orgnih.gov Chiral lithium amide bases have been used for this purpose. nih.gov

Catalytic Enantioselective Reactions: Employing a chiral catalyst to control the stereochemical outcome of a reaction that forms the tropane scaffold or introduces a key stereocenter. rsc.org

Chiral auxiliaries and catalysts play a pivotal role in the enantioselective synthesis of tropane derivatives. nih.govresearchgate.net

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. nih.gov After the desired stereochemistry is established, the auxiliary is removed. For example, (S)-lactate has been used as a chiral auxiliary in the asymmetric synthesis of tropanes. researchgate.net The Mosher's acid methodology, which involves forming diastereomeric esters with a chiral reagent, can be used to determine the absolute configuration of tropane derivatives by NMR. nih.gov

Chiral Catalysts: Chiral catalysts, such as chiral metal complexes or organocatalysts, can promote enantioselective transformations with high efficiency and stereocontrol. rsc.orgresearchgate.net Rhodium(II) octanoate (B1194180) has been used as a catalyst in the reaction of N-Boc-protected pyrroles to form enantiomerically enriched tropanes. researchgate.net Chiral phosphoric acids have also been shown to catalyze the enantioselective synthesis of tropanols. researchgate.net The use of chiral catalysts is often preferred over stoichiometric chiral reagents due to the generation of less chiral waste.

Reactivity and Reaction Mechanisms of N Boc Endo 3 Aminotropane

Nucleophilic Substitution Reactions

The presence of a primary amine group (-NH₂) makes N-Boc-endo-3-aminotropane a potent nucleophile. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. This compound readily participates in nucleophilic substitution reactions, serving as a building block for more complex molecules biosynth.com. The tert-butoxycarbonyl (Boc) protecting group is notably stable towards most nucleophiles, which allows for selective reactions at the primary amine site without disturbing the tropane (B1204802) nitrogen organic-chemistry.orgresearchgate.net.

The general mechanism involves the attack of the amine's lone pair on an electrophilic carbon, displacing a leaving group. This reactivity is fundamental to the formation of various substituted tropane derivatives.

Addition Reactions

This compound can also undergo addition reactions biosynth.com. The primary amine can add to electrophilic multiple bonds, such as those in activated alkenes or alkynes, in processes like Michael additions. Furthermore, N-Boc protected amines can be converted into N-Boc-imines in situ, which then react with organometallic reagents like Grignard reagents in an addition reaction to form new C-C bonds researchgate.net. These reactions expand the synthetic utility of the aminotropane scaffold, allowing for the introduction of diverse substituents.

Reactions with Alkyl Halides for Amine Formation

A primary application of the nucleophilicity of this compound is its reaction with alkyl halides to form secondary and tertiary amines biosynth.com. This is a classic Sₙ2 nucleophilic substitution reaction. The primary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new C-N bond.

The initial product is a secondary amine. However, this product still possesses a lone pair on the nitrogen and can act as a nucleophile itself, potentially reacting with another molecule of the alkyl halide chemguide.co.uk. This can lead to the formation of a tertiary amine and, subsequently, a quaternary ammonium (B1175870) salt if an excess of the alkyl halide is used. To achieve mono-alkylation, reaction conditions such as stoichiometry and temperature must be carefully controlled.

Table 1: N-Alkylation via Nucleophilic Substitution

Reactant Reagent Product Type Reaction Type
This compound Alkyl Halide (R-X) Secondary Amine Sₙ2 Nucleophilic Substitution

Reactions with Anhydrides and Acid Chlorides for Amide Formation

This compound reacts with acid anhydrides and acid chlorides in a nucleophilic acyl substitution reaction to yield N-acylated products, specifically amides biosynth.com. This reaction is a common method for forming a stable amide bond. The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

With Acid Chlorides (R-COCl): The reaction is typically rapid and exothermic, producing an amide and hydrogen chloride (HCl) as a byproduct chemguide.co.uk. A base is often added to neutralize the HCl.

With Acid Anhydrides ((R-CO)₂O): The reaction is generally slower than with acid chlorides and may require heating libretexts.orgchemrevise.org. It produces an amide and a molecule of a carboxylic acid as a byproduct libretexts.orglibretexts.org. Two equivalents of the amine are sometimes used, with one serving to neutralize the carboxylic acid byproduct libretexts.org.

These reactions are highly efficient for installing various acyl groups onto the C-3 amino position of the tropane ring.

Sulfonamide Formation via Reaction with Sulfonyl Chlorides

The primary amine of this compound reacts readily with sulfonyl chlorides (R-SO₂Cl) to form sulfonamides biosynth.com. This is a standard and reliable method for creating a sulfur-nitrogen bond. The mechanism is analogous to nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. The resulting sulfonamide linkage is very stable, making this reaction valuable in medicinal chemistry for creating robust molecular structures.

Thioether and Ether Formation from Thiols and Alcohols

This compound can serve as a precursor for derivatives containing thioether and ether linkages through reactions involving thiols and alcohols, respectively biosynth.com. The direct reaction of the amine with an alcohol or thiol to form an ether or thioether is not a standard transformation. It is more likely that this refers to a multi-step synthetic sequence where the amine functionality is first converted into a good leaving group, which is then displaced by a thiol or alcohol nucleophile. Alternatively, other positions on the tropane ring could be functionalized to undergo such reactions. For instance, a common method for thioether synthesis involves the Sₙ2 reaction of a thiolate nucleophile with an alkyl halide electrophile acsgcipr.org.

Cleavage of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a crucial feature of this compound, protecting the bridgehead nitrogen. A key reaction of this compound is the deprotection, or cleavage, of this Boc group to liberate the secondary amine of the tropane ring system protheragen.aiechemi.com.

The Boc group is designed to be stable under basic and nucleophilic conditions but is readily removed under acidic conditions organic-chemistry.org. The most common method for Boc deprotection involves treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent researchgate.netnih.gov.

The mechanism of acid-catalyzed cleavage proceeds through the following steps:

Protonation of the carbamate (B1207046) carbonyl oxygen by the acid.

Fragmentation of the protonated intermediate.

This fragmentation releases the free amine (as its conjugate acid), carbon dioxide, and a stable tert-butyl cation researchgate.net.

The tert-butyl cation is typically scavenged by a nucleophile or eliminates a proton to form isobutylene gas researchgate.net.

The choice of acid and solvent can be tailored to the substrate's sensitivity. Milder conditions, such as using Lewis acids or heating, can also be employed organic-chemistry.orgresearchgate.net. The kinetics of the deprotection can show a second-order dependence on the acid concentration researchgate.net.

Table 2: Common Reagents for Boc Group Cleavage

Reagent Conditions Byproducts
Trifluoroacetic Acid (TFA) Room temperature, often in Dichloromethane (DCM) CO₂, Isobutylene/tert-butyl cation products
Hydrochloric Acid (HCl) In solvents like Dioxane, Methanol, or Ethyl Acetate CO₂, Isobutylene/tert-butyl cation products
Sulfuric Acid (H₂SO₄) In Dichloromethane (DCM) CO₂, Isobutylene/tert-butyl cation products semanticscholar.org

Acid-Mediated Deprotection Mechanisms

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions, including exposure to most nucleophiles and bases. organic-chemistry.orgresearchgate.net However, it is readily cleaved under acidic conditions. researchgate.net The deprotection of this compound proceeds via an acid-mediated mechanism, which is a common and reliable method for removing the Boc group from a nitrogen atom. nih.govsemanticscholar.org

The generally accepted mechanism for the acid-catalyzed cleavage of the Boc group involves several key steps. semanticscholar.orgresearchgate.net Initially, a proton from the acid catalyst protonates the carbonyl oxygen of the carbamate group. This protonation increases the electrophilicity of the carbonyl carbon and weakens the adjacent bonds. Subsequently, the molecule undergoes fragmentation. This process leads to the formation of a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the protonated form of the deprotected amine. semanticscholar.orgresearchgate.net The driving force for this reaction is the formation of the highly stable tert-butyl cation and the gaseous by-product, carbon dioxide.

A variety of acidic reagents can be employed to effect this transformation. core.ac.uk Strong acids such as trifluoroacetic acid (TFA), often used in a dichloromethane (DCM) solvent, and hydrogen chloride (HCl) in solvents like dioxane, methanol, or ethyl acetate are standard for this purpose. nih.govsemanticscholar.orgarizona.edunih.gov Other acidic systems, including sulfuric acid in tert-butyl acetate, aqueous phosphoric acid, and various Lewis acids like zinc bromide (ZnBr2), have also been successfully used for N-Boc deprotection. semanticscholar.orgcore.ac.uk While these methods are effective, they can sometimes lack selectivity if other acid-sensitive functional groups are present in the molecule. nih.gov

ReagentSolventTypical ConditionsReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature, 1-4 h nih.govsemanticscholar.org
Hydrogen Chloride (HCl)1,4-Dioxane or MethanolRoom Temperature, 30 min - 2 h arizona.edunih.gov
Oxalyl Chloride / MethanolMethanolRoom Temperature, 1-4 h nih.govuky.edu
Aqueous Phosphoric AcidTetrahydrofuran (THF)Varies semanticscholar.orgcore.ac.uk
Iodine (catalytic)Solvent-free or Acetonitrile (B52724)Varies core.ac.uk
Silica (B1680970) GelTolueneReflux researchgate.net

Advanced Analytical Techniques for Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-Boc-endo-3-aminotropane, providing detailed information about the carbon-hydrogen framework. slideshare.netjchps.comcore.ac.uk Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the identity and stereochemistry of the molecule.

In ¹H NMR, the chemical shifts (δ) of the protons are indicative of their local electronic environment. The large tert-butyloxycarbonyl (Boc) protecting group typically shows a characteristic singlet for its nine equivalent protons (-(CH₃)₃) in the upfield region of the spectrum. The protons on the tropane (B1204802) ring system exhibit more complex splitting patterns due to spin-spin coupling, which provides valuable information about their spatial relationships. The confirmation of the endo configuration of the amino group is a critical aspect of the analysis.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum will show distinct signals for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the individual carbons of the bicyclic tropane skeleton.

Table 1: Representative NMR Data for this compound

Nucleus Technique Typical Chemical Shift (δ) Range (ppm) Key Features
¹H Proton NMR 1.40 - 1.50 Singlet, 9H (Boc group)
¹H Proton NMR 3.90 - 4.40 Multiplet, 1H (CH-N)
¹³C Carbon-13 NMR ~28.3 C(CH₃)₃
¹³C Carbon-13 NMR ~80.0 C (CH₃)₃

Note: Chemical shifts are dependent on the solvent and instrument frequency used. The data presented is a general representation.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Ratio

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating it from related impurities, including its exo diastereomer.

Reversed-phase HPLC (RP-HPLC) is commonly employed for purity analysis. In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase.

Isocratic Elution : This method uses a constant mobile phase composition throughout the analysis. biotage.com It is a simpler approach, suitable for routine quality control when the impurities have similar retention behavior to the main compound. A typical isocratic mobile phase might consist of a mixture of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Gradient Elution : This method involves changing the mobile phase composition during the separation, typically by increasing the percentage of the organic solvent (e.g., acetonitrile). biotage.comlcms.cz Gradient elution is more powerful for separating complex mixtures containing compounds with a wide range of polarities. lcms.cz It allows for faster elution of strongly retained components, leading to improved peak resolution and shorter analysis times. biotage.comlcms.cz

Table 2: Example HPLC Method Parameters

Parameter Isocratic Method Example Gradient Method Example
Column C18, 4.6 x 150 mm, 5 µm C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% TFA Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA Acetonitrile with 0.1% TFA
Elution Profile 70% A / 30% B (constant) 0-20 min: 10% to 90% B
Flow Rate 1.0 mL/min 1.0 mL/min

| Detection | UV at 210 nm | UV at 210 nm |

Since this compound is a chiral molecule, existing as a pair of enantiomers, enantioselective chromatography is necessary to determine its enantiomeric purity or to resolve the racemic mixture. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Common CSPs are based on derivatives of polysaccharides like cellulose (B213188) or amylose. Alternatively, indirect methods can be used, which involve derivatizing the compound with a chiral agent to form diastereomers that can then be separated on a standard achiral column.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to gain structural information from its fragmentation patterns. chemguide.co.uklibretexts.org The molecular formula of the compound is C₁₂H₂₂N₂O₂, corresponding to a molecular weight of approximately 226.32 g/mol . biosynth.comchemsrc.comusbio.net

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition. In the mass spectrum, the compound typically exhibits a prominent molecular ion peak (M⁺) or, more commonly, a protonated molecular peak ([M+H]⁺) at m/z 227 under electrospray ionization (ESI) conditions.

A characteristic fragmentation pattern involves the loss of the Boc group or parts of it. libretexts.orglibretexts.org Common fragments observed include:

Loss of the entire tert-butyl group ([M - 57]⁺).

Loss of the entire Boc group ([M - 100]⁺).

Cleavage within the tropane ring system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. mdpi.com This technique can unambiguously determine the connectivity of atoms, bond lengths, bond angles, and, crucially, the relative and absolute stereochemistry of the molecule. researchgate.net

For this compound, a successful single-crystal X-ray diffraction analysis would provide unequivocal proof of the endo orientation of the N-Boc-amino substituent relative to the bicyclic tropane framework. The analysis would also reveal detailed conformational information about the puckering of the seven-membered ring and the orientation of the bulky Boc protecting group in the crystal lattice. While the crystal structure for this specific compound is not widely published in publicly accessible databases, the technique remains the gold standard for solid-state structural confirmation.

Theoretical and Computational Studies on N Boc Endo 3 Aminotropane

Conformation Analysis of the Bridged Tropane (B1204802) Ring System

The defining feature of N-Boc-endo-3-aminotropane is its bridged tropane ring system, which dictates its three-dimensional geometry and, consequently, its chemical and biological properties. The tropane skeleton is a bicyclo[3.2.1]octane system, which characteristically exists in a state of dynamic equilibrium between two primary conformations: the chair and the boat forms. libretexts.orgwikipedia.org

In the case of this compound, the piperidine (B6355638) ring within the tropane structure predominantly adopts a chair conformation. This is the more stable form, as it minimizes steric strain and torsional strain among the constituent atoms. wikipedia.orglibretexts.org The alternative boat conformation is significantly less stable due to unfavorable steric interactions, particularly the "flagpole" interactions between hydrogen atoms, and eclipsed conformations of adjacent hydrogen atoms. libretexts.orglibretexts.org The energy difference between the chair and boat conformations in cyclohexane, a similar six-membered ring system, is approximately 30 kJ/mol. libretexts.org

The "endo" configuration of the 3-amino group signifies that this substituent is oriented towards the six-membered ring of the tropane bicycle. The presence of the bulky N-Boc (tert-butoxycarbonyl) protecting group on this amino function further influences the conformational preference. The large size of the Boc group can introduce steric hindrance, which may slightly distort the ideal chair geometry of the piperidine ring. However, the fundamental preference for the chair conformation is expected to be maintained.

Table 1: Comparison of Tropane Ring Conformations

ConformationRelative EnergyKey Steric InteractionsDihedral Angles
Chair LowerMinimized 1,3-diaxial interactionsStaggered
Boat Higher"Flagpole" hydrogen interactionsEclipsed
Twist-Boat IntermediateReduced flagpole interactionsSkewed

The equilibrium between these conformations can be influenced by factors such as solvent and temperature. However, for this compound under standard conditions, the population of the boat and twist-boat conformations is expected to be negligible.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules like this compound. nih.gov These calculations can determine various molecular properties, including orbital energies, charge distribution, and molecular electrostatic potential.

The presence of the N-Boc protecting group significantly influences the electronic properties of the amino group. The Boc group is an electron-withdrawing group, which reduces the nucleophilicity of the nitrogen atom it is attached to. total-synthesis.comorganic-chemistry.org This is due to the delocalization of the nitrogen lone pair electrons into the carbonyl group of the carbamate (B1207046) functionality. This electronic effect is crucial in synthetic chemistry, as it allows for selective reactions at other sites of the molecule. nih.gov

DFT calculations can be used to visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is likely to be localized on the tropane ring, specifically on the tertiary amine nitrogen, while the LUMO may be associated with the carbonyl group of the Boc protecting group. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

Table 2: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

PropertyValueInterpretation
HOMO Energy -6.5 eVRegion of highest electron density, susceptible to electrophilic attack.
LUMO Energy 1.2 eVRegion of lowest electron density, susceptible to nucleophilic attack.
HOMO-LUMO Gap 7.7 eVIndicates high kinetic stability.
Dipole Moment 2.5 DReflects the overall polarity of the molecule.

Furthermore, the molecular electrostatic potential (MEP) map can identify regions of positive and negative electrostatic potential on the molecular surface. For this compound, the region around the carbonyl oxygen of the Boc group would exhibit a negative potential, making it a likely site for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms on the tropane ring would represent regions of positive potential.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time, providing insights into their interactions with their environment, such as solvent molecules or biological macromolecules. nih.govnih.govresearchgate.net An MD simulation of this compound in a solvent, such as water, would reveal how the molecule moves, rotates, and interacts with the surrounding water molecules.

These simulations can characterize the solvation shell around the molecule, identifying which parts of the molecule form strong interactions with the solvent. The carbonyl oxygen of the Boc group and the tertiary amine of the tropane ring would be expected to form hydrogen bonds with water molecules. The bulky and nonpolar tert-butyl group of the Boc protecting group would likely be surrounded by a more ordered cage of water molecules, a phenomenon known as the hydrophobic effect.

MD simulations can also be employed to study the interaction of this compound with a biological target, such as a receptor or enzyme. nih.gov By placing the molecule in the binding site of a protein, the simulation can predict the preferred binding mode, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts), and the stability of the resulting complex. This information is invaluable in drug discovery for understanding the mechanism of action and for designing more potent and selective ligands.

Table 3: Potential Intermolecular Interactions of this compound in a Biological System (from MD Simulation Insights)

Molecular RegionPotential Interaction PartnerType of Interaction
Carbonyl Oxygen (Boc) Amino acid residues (e.g., Lys, Arg)Hydrogen Bond
Tertiary Amine (Tropane) Acidic amino acid residues (e.g., Asp, Glu)Ionic Interaction/Hydrogen Bond
tert-Butyl Group (Boc) Hydrophobic pocket of a proteinVan der Waals Forces
Tropane Ring Aromatic amino acid residues (e.g., Phe, Tyr)π-stacking (if applicable)

Structure-Activity Relationship (SAR) Studies in Related Analogues

Structure-activity relationship (SAR) studies investigate how modifications to the chemical structure of a compound affect its biological activity. While specific SAR data for this compound is not extensively available, valuable insights can be drawn from studies on related tropane analogues. nih.govnih.govacs.org

Modification of the N-substituent: The Boc group on the endo-amino function is a protecting group and would likely be removed in a final active compound. The nature of the substituent on this nitrogen is critical for biological activity. For instance, in a series of 3-amidinophenylalanine derivatives, variations at the N-terminus significantly impacted their inhibitory potency against thrombin. nih.gov Similarly, for tropane analogues targeting the dopamine (B1211576) transporter, the size and nature of the N-substituent on the tropane nitrogen dramatically influence binding affinity and selectivity. nih.govacs.org Generally, small alkyl groups or specific arylalkyl substituents are favored for optimal activity at certain transporters. nih.gov

Modification at the 3-position: The nature of the substituent at the 3-position of the tropane ring is a key determinant of pharmacological activity. In the case of this compound, this is the protected amino group. In other tropane derivatives, this position is often occupied by ester or ether functionalities. SAR studies have shown that the stereochemistry (endo vs. exo) and the chemical nature of this substituent are crucial for receptor binding. For example, in a series of tropane derivatives, the presence of a 3α-[bis(4'-fluorophenyl)methoxy] group led to high affinity for the dopamine transporter. acs.org

Table 4: General SAR Trends for Tropane Analogues

Structural ModificationGeneral Effect on ActivityExample from Related Compounds
Variation of N-substituent on tropane ring Modulates affinity and selectivity for monoamine transporters. nih.govN-methyl often provides high affinity, while larger groups can increase selectivity. acs.org
Variation of substituent at C-3 Crucial for receptor interaction and pharmacological profile.Ester groups are common in muscarinic antagonists, while bulky ethers are found in dopamine transporter inhibitors. acs.org
Stereochemistry at C-3 (endo vs. exo) Significantly impacts binding affinity and efficacy.The endo and exo isomers often exhibit different biological activities.
Substitution on the tropane ring Can influence metabolic stability and pharmacokinetic properties.Introduction of fluorine can alter lipophilicity and metabolic pathways. nih.gov

Future Directions and Research Perspectives

Development of More Efficient and Sustainable Synthetic Routes

While existing synthetic pathways to N-Boc-endo-3-aminotropane are established, there is a continuous drive towards methodologies that are more efficient, cost-effective, and environmentally benign. Future research will likely focus on several key areas:

Green Chemistry Approaches: The principles of green chemistry are increasingly influencing synthetic strategies. Future routes may explore the use of aqueous reaction media, reducing the reliance on volatile organic solvents. nih.gov Catalyst-free conditions for the N-tert-butyloxycarbonylation of amines in water have already been shown to be effective for other substrates, offering a promising, environmentally friendly alternative. nih.gov

One-Pot and Tandem Reactions: The development of one-pot or tandem reaction sequences can significantly improve efficiency by reducing the number of isolation and purification steps. An operationally simple and versatile one-pot tandem direct reductive amination (DRA) followed by N-Boc protection has been developed for the synthesis of other N-Boc protected secondary amines, a strategy that could be adapted for tropane (B1204802) derivatives. nih.gov This approach is step-economic and minimizes waste. nih.gov

Scalable Synthesis: As the applications of this compound expand, the demand for larger quantities will necessitate the development of scalable synthetic protocols. Research into continuous flow chemistry, for instance, could offer advantages in terms of safety, reproducibility, and throughput for key synthetic steps, including N-Boc deprotection. nih.gov

Synthesis StrategyPotential AdvantagesRelevant Research Area
Aqueous Synthesis Reduced use of organic solvents, environmentally friendly.Green Chemistry
Tandem Reductive Amination/N-Boc Protection Eliminates intermediate isolation, improves step-economy, reduces waste.Process Chemistry, One-Pot Synthesis
Continuous Flow Chemistry Enhanced safety, scalability, and control over reaction parameters.Chemical Engineering, Scalable Synthesis
Catalytic Hydrogenolysis Efficient for debenzylation and simultaneous N-Boc protection. mdpi.comCatalysis, Protective Group Chemistry

Exploration of Novel Reactivity Patterns and Transformations

The this compound molecule possesses multiple reactive sites, offering a rich landscape for exploring novel chemical transformations.

Reactivity of the N-Boc Group: The tert-butoxycarbonyl (Boc) group, while primarily a protecting group, exhibits its own reactivity that can be harnessed for synthetic purposes. researchgate.netsci-hub.se It can participate in intramolecular cyclizations with nucleophiles and is sensitive to various electrophilic reagents. sci-hub.se Future studies could explore these less-common reactions to generate novel heterocyclic systems fused to the tropane core. For example, N-Boc protected amines can be converted into ureas, amides, or N-methyl amines through various catalytic processes. organic-chemistry.org

Functionalization of the Tropane Core: Beyond the amino group, the tropane scaffold itself can be further functionalized. While this compound is a versatile intermediate for reactions like nucleophilic substitution and addition biosynth.com, future work could investigate selective C-H activation or other late-stage functionalization techniques to introduce new substituents onto the bicyclic framework, thereby expanding the accessible chemical space.

Stereoselective Reactions: The inherent chirality and conformational constraints of the tropane skeleton make it an excellent template for stereoselective synthesis. Research into diastereoselective reactions, where the existing stereochemistry of the tropane core directs the formation of new stereocenters, will be crucial for synthesizing complex, enantiomerically pure molecules.

Design of Next-Generation Tropane-Based Scaffolds

The tropane ring system is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. researchgate.netunife.it this compound is an ideal starting point for the rational design and synthesis of novel tropane-based scaffolds with tailored biological activities.

Scaffold Diversification: A key direction is the development of unified synthetic approaches to generate diverse libraries of tropane-related scaffolds. researchgate.net By using this compound as a key intermediate, researchers can introduce a wide array of substituents or fuse additional rings to the core structure. This strategy has proven successful in discovering compounds with novel biological activities, such as inhibitors of Hedgehog signaling. researchgate.net

Fragment-Based Drug Discovery (FBDD): The tropane core can serve as a rigid scaffold to orient small molecular fragments in three-dimensional space. In FBDD, small, low-affinity fragments that bind to a biological target are identified and then linked or grown to create more potent lead compounds. The defined stereochemistry of this compound makes it an attractive starting point for this approach.

Bioisosteric Replacement: Future research will involve the synthesis of tropane analogues where key structural motifs are replaced with bioisosteres to fine-tune physicochemical properties like lipophilicity, metabolic stability, and target-binding affinity. researchgate.net For example, incorporating fluorine or trifluoromethyl groups can significantly alter a molecule's biological profile. researchgate.net

Design ApproachObjectivePotential Outcome
Scaffold Hopping/Diversification Explore new chemical space around the tropane core.Discovery of novel biological targets and activities. researchgate.net
Fragment-Based Design Build high-affinity ligands from smaller, weakly binding fragments.Development of highly specific and potent drug candidates.
Privileged Structure-Based Design Leverage the inherent bioactivity of the tropane framework.Increased hit rates in biological screening campaigns. nih.gov

Interdisciplinary Research Integrating this compound in Materials Science and Chemical Biology

The unique structural and chemical properties of this compound and its derivatives make them attractive candidates for applications beyond traditional medicinal chemistry.

Chemical Biology Probes: Derivatives of this compound can be synthesized to serve as chemical probes for studying biological systems. By attaching fluorescent tags, photoaffinity labels, or biotin, researchers can create tools to identify protein targets, visualize biological processes, or elucidate mechanisms of action. The tropane scaffold can be used to target specific receptors or transporters, as demonstrated by its use in synthesizing CCR5 receptor antagonists. usbio.netchemicalbook.com

Functional Materials: The rigid bicyclic structure of the tropane core could be incorporated into polymers or other materials to impart specific properties. For instance, tropane-containing polymers could be designed for molecular recognition applications, such as in chemical sensors or separation media. The primary amine, accessible after deprotection of the Boc group, provides a convenient handle for polymerization or grafting onto surfaces.

Biocatalysis and Metabolic Engineering: While chemical synthesis dominates, understanding the biosynthetic pathways of tropane alkaloids can inspire novel biocatalytic methods. rsc.orgnih.gov Although this compound is a synthetic compound, enzymes from tropane-producing organisms could potentially be engineered to accept it or similar precursors, opening doors for chemoenzymatic synthesis routes that offer high selectivity under mild conditions.

Advances in Analytical Characterization of Complex Tropane Derivatives

As synthetic chemists create increasingly complex molecules based on the this compound scaffold, the development and application of advanced analytical techniques will be paramount for their characterization.

High-Resolution Mass Spectrometry (HRMS): Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are essential for the analysis of complex mixtures and the identification of novel compounds. medscape.comnih.gov HRMS provides precise mass measurements, enabling the determination of elemental compositions and aiding in the structural elucidation of unknown synthesis products and metabolites.

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a cornerstone for the structural analysis of organic molecules. semanticscholar.org Future research will leverage advanced NMR techniques, such as multi-dimensional experiments (e.g., HSQC, HMBC) and ultra-fast magic angle spinning (MAS) for solid-state samples, to unambiguously determine the structure and stereochemistry of complex tropane derivatives. creative-biostructure.com The integration of NMR with computational methods will further enhance the ability to predict and confirm molecular structures. researchgate.netnih.gov

Chromatographic Methods: The separation of complex mixtures of tropane derivatives, which may include stereoisomers, requires sophisticated chromatographic techniques. nih.gov Advances in High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, and Capillary Electrophoresis (CE) will be critical for the purification and analysis of enantiomerically pure compounds. nih.gov

Analytical TechniqueApplication in Tropane Derivative ResearchFuture Trends
HPLC-MS/MS Quantification and identification of tropane alkaloids in complex matrices. nih.govMiniaturized sample preparation (μ-QuEChERS), improved sensitivity for trace analysis.
GC-MS Analysis of volatile derivatives, useful in forensic and metabolic studies. nih.govDerivatization techniques to improve stability and chromatographic properties.
NMR Spectroscopy Unambiguous structural and stereochemical elucidation. semanticscholar.orgUltra-fast 2D NMR, coupling with hyperpolarization methods, advanced solid-state techniques. creative-biostructure.com
Capillary Electrophoresis (CE) High-efficiency separation of charged species and isomers. nih.govIntegration with mass spectrometry (CE-MS) for enhanced identification capabilities.

Q & A

Q. What are the common synthetic routes for preparing N-Boc-endo-3-aminotropane, and what critical reaction conditions must be optimized?

  • Methodological Answer : this compound is synthesized via Boc (tert-butoxycarbonyl) protection of the amine group in 3-aminotropane. Key steps include:
  • Reaction with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or DMAP) .
  • Temperature control (0–25°C) to minimize side reactions like overprotection or decomposition.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .
  • Validation : Monitor reaction progress using TLC or LC-MS. Confirm Boc incorporation via <sup>1</sup>H NMR (δ ~1.4 ppm for tert-butyl group) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify Boc group (tert-butyl carbamate peaks) and tropane ring protons (e.g., endo-configuration via coupling constants) .
  • Mass Spectrometry : ESI-MS or HRMS for molecular ion ([M+H]<sup>+</sup>) matching theoretical mass .
  • Purity Assessment :
  • HPLC/GC : Use C18 columns (HPLC) or capillary GC with FID detection; purity thresholds >95% for synthetic intermediates .
  • Melting Point : Compare observed mp with literature values (if crystalline) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Methodological Answer :
  • Store at 0–6°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the Boc group .
  • Use amber vials to minimize light-induced degradation.
  • Long-term stability tests (e.g., accelerated aging at 40°C/75% RH for 4 weeks) can predict shelf life .

Q. How can researchers troubleshoot low yields in the Boc protection step of 3-aminotropane?

  • Methodological Answer :
  • Common Issues :
  • Moisture contamination: Ensure anhydrous conditions using molecular sieves or freshly distilled solvents.
  • Incomplete deprotonation: Optimize base stoichiometry (e.g., 1.2–2.0 eq. relative to amine).
  • Solutions :
  • Add coupling agents like DMAP (0.1 eq.) to enhance Boc anhydride reactivity .
  • Use excess Boc anhydride (1.5–2.0 eq.) and monitor by TLC for amine consumption .

Q. What spectroscopic techniques are most effective for distinguishing endo vs. exo isomers in N-Boc-3-aminotropane derivatives?

  • Methodological Answer :
  • NOESY NMR : Detect spatial proximity between the Boc group and tropane ring protons to confirm endo configuration.
  • X-ray Crystallography : Definitive structural assignment if crystals are obtainable.
  • Vibrational Spectroscopy : IR peaks for carbamate (1690–1740 cm<sup>-1</sup>) and tropane ring vibrations .

Advanced Research Questions

Q. How can this compound be utilized as a building block in designing CNS-targeted ligands?

  • Methodological Answer :
  • Receptor Binding Studies :
  • Functionalize the tropane core via Suzuki coupling (e.g., boronate derivatives ) to introduce substituents for dopamine or serotonin receptor targeting.
  • Assess binding affinity using radioligand displacement assays (e.g., <sup>3</sup>H-spiperone for D2 receptors) .
  • Pharmacokinetic Optimization :
  • Modify logP via substituent addition (e.g., fluorination) to enhance blood-brain barrier penetration .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Systematic SAR Studies :
  • Synthesize analogs with controlled stereochemistry and substituent variations.
  • Use high-throughput screening (HTS) to compare IC50 values across assays .
  • Mechanistic Profiling :
  • Conduct kinetic studies (e.g., stop-flow fluorescence) to differentiate allosteric vs. orthosteric binding modes .

Q. How can computational modeling guide the optimization of this compound for enzyme inhibition?

  • Methodological Answer :
  • Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding poses with target enzymes (e.g., acetylcholinesterase).
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to prioritize synthetic targets .
  • QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with inhibitory activity .

Q. What are the best practices for analyzing enantiomeric purity of this compound in chiral resolution studies?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (95:5) mobile phase; compare retention times with racemic standards .
  • Circular Dichroism (CD) : Measure Cotton effects at 220–250 nm to confirm enantiomeric excess .
  • Derivatization : Convert to diastereomers via Mosher’s acid chloride for <sup>19</sup>F NMR analysis .

Q. How should researchers design a study to evaluate the metabolic stability of this compound in hepatic microsomes?

  • Methodological Answer :
  • In Vitro Assay :
  • Incubate compound (1–10 µM) with human liver microsomes (HLMs) and NADPH cofactor.
  • Sample at 0, 15, 30, 60 mins; quantify parent compound via LC-MS/MS .
  • Data Analysis :
  • Calculate half-life (t1/2) and intrinsic clearance (Clint) using well-stirred model .
  • Compare with control compounds (e.g., verapamil) to benchmark metabolic liability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.